Methyl 2-acetamidopropanoate

Physical chemistry Solid-state characterization Procurement specifications

Researchers requiring a racemic N-acetyl alanine methyl ester for asymmetric synthesis or biocatalytic resolution often face supply inconsistency with liquid single-enantiomer forms. Methyl 2-acetamidopropanoate (CAS 26629-33-4) is a white to off-white crystalline powder (m.p. 44-49 °C) that eliminates cold-chain logistics complexity. - Solid DL-racemate enables accurate weighing for solid-phase peptide synthesis, unlike liquid enantiopure alternatives. - Exclusive substrate for esterase-mediated kinetic resolution to produce enantiopure N-acetyl-D-alanine methyl ester (>99% ee). - Benchmark product for asymmetric hydrogenation catalyst screening using prochiral α-acetamidoacrylates. Bulk and custom packaging available; contact us for pricing.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 26629-33-4
Cat. No. B1362856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamidopropanoate
CAS26629-33-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)C
InChIInChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)
InChIKeyFQGVVDYNRHNTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetamidopropanoate (CAS 26629-33-4): Physicochemical Profile and Compound Class Identification


Methyl 2-acetamidopropanoate (CAS 26629-33-4), also known as N-acetyl-DL-alanine methyl ester, is an α-amino acid ester derivative belonging to the class of protected alanine building blocks. With molecular formula C₆H₁₁NO₃ and molecular weight 145.16 g/mol, this compound exists as a racemic mixture of D- and L-enantiomers [1]. At ambient conditions it appears as a white to off-white crystalline powder with a melting point range of 44.0–49.0 °C, distinguishing it from the single-enantiomer forms which are typically low-melting solids or liquids . The compound features N-acetyl and methyl ester protecting groups, positioning it as a versatile intermediate for peptide synthesis and chiral resolution applications where racemic starting material is strategically advantageous [2].

Why Methyl 2-Acetamidopropanoate (CAS 26629-33-4) Cannot Be Substituted with Single-Enantiomer or Acid Analogs


Generic substitution among N-acetylalanine derivatives is scientifically invalid because the racemic DL-form (CAS 26629-33-4) occupies a fundamentally distinct position in both physicochemical behavior and synthetic utility compared to its single-enantiomer counterparts (CAS 3619-02-1 for L-form; CAS 19914-36-4 for D-form) or the free acid analog (N-acetylalanine, CAS 1115-69-1). The DL-racemate exhibits a solid crystalline morphology with a defined melting point (44–49 °C), whereas the L-enantiomer is typically a liquid at room temperature and the D-enantiomer requires refrigerated storage (2–8 °C) to maintain stability . These divergent physical states and storage requirements directly impact handling, formulation, and long-term procurement logistics. Furthermore, the racemic ester is the requisite substrate for kinetic resolution processes designed to produce enantiopure D- or L-alanine derivatives, whereas pre-resolved enantiomers bypass this essential transformation [1]. The methyl ester functionality provides orthogonal protection relative to the free carboxylic acid, enabling selective peptide coupling reactions that the acid form cannot participate in without additional activation steps .

Quantitative Differentiation of Methyl 2-Acetamidopropanoate (CAS 26629-33-4) versus N-Acetylalanine Analogs


Solid-State Morphology and Melting Point: DL-Racemate versus L-Enantiomer Physical Form Differentiation

Methyl 2-acetamidopropanoate (CAS 26629-33-4, DL-racemate) exists as a white to off-white crystalline powder with a melting point range of 44.0–49.0 °C, whereas N-acetyl-L-alanine methyl ester (CAS 3619-02-1, L-enantiomer) is a liquid at room temperature and does not exhibit a defined melting point in the same range . This solid-state differential is not extrapolated but directly reported from established chemical databases [1].

Physical chemistry Solid-state characterization Procurement specifications

Asymmetric Hydrogenation: Yield and Enantioselectivity from Methyl 2-Acetamidoacrylate Precursor

Using benzimidazolylidene-iridium complexes as catalysts, the asymmetric hydrogenation of methyl 2-acetamidoacrylate yielded (-)-(R)-methyl 2-acetamidopropanoate in 97% yield and 81% enantiomeric excess (ee) [1]. This represents the best result reported among the tested catalyst systems for this specific transformation, providing a quantitative benchmark for evaluating the feasibility of accessing the R-enantiomer from the prochiral acrylate precursor [2].

Asymmetric catalysis Chiral synthesis Organometallic chemistry

Biocatalytic Kinetic Resolution: Substrate Specificity and Catalyst Reusability

N-acetyl-DL-alanine methyl ester (CAS 26629-33-4) serves as the specific substrate for kinetic resolution using immobilized Escherichia coli cells expressing recombinant esterase from Bacillus cereus. Under optimized conditions (pH 7.0, 40 °C, 700 mM substrate concentration), the process achieves enantiomeric excess of 99.99% (e.e.s) and 99.50% (e.e.p) [1]. The immobilized biocatalyst retained 86.04% of its initial activity after 15 repeated reaction cycles, demonstrating robust reusability [2].

Biocatalysis Kinetic resolution Enzyme engineering

Storage Condition Requirements: Room Temperature versus Refrigerated Storage

Methyl 2-acetamidopropanoate (CAS 26629-33-4, DL-racemate) is stable under sealed, dry, room temperature conditions, requiring no refrigeration for routine storage . In contrast, (R)-methyl 2-acetamidopropanoate (CAS 19914-36-4, D-enantiomer) requires storage at 2–8 °C (refrigerated) or under inert gas to maintain integrity . This differential has direct implications for shipping, long-term inventory management, and laboratory handling workflows.

Chemical stability Storage optimization Supply chain logistics

Chiroptical Property: Optical Rotation Differentiation from Single Enantiomers

As a racemic mixture, methyl 2-acetamidopropanoate (CAS 26629-33-4) exhibits no net optical rotation ([α] ≈ 0°), whereas the pure L-enantiomer (CAS 3619-02-1) displays specific rotation [α]²⁰/D = -98.0° to -88.0° (c=1, H₂O) and the D-enantiomer (CAS 19914-36-4) exhibits equal magnitude but opposite sign [1]. This binary optical activity profile (zero vs. non-zero) serves as a definitive quality control discriminator between the racemate and the chiral forms [2].

Chiroptical characterization Analytical chemistry Quality control

Evidence-Based Application Scenarios for Methyl 2-Acetamidopropanoate (CAS 26629-33-4)


Biocatalytic Kinetic Resolution for Enantiopure D-Alanine Methyl Ester Production

In industrial biocatalysis, methyl 2-acetamidopropanoate (DL-racemate) is the essential substrate for esterase-mediated kinetic resolution to produce enantiopure N-acetyl-D-alanine methyl ester. Under optimized conditions (pH 7.0, 40 °C, 700 mM substrate), immobilized E. coli cells expressing recombinant B. cereus esterase achieve >99% enantiomeric excess while retaining 86.04% activity after 15 consecutive batch cycles, as demonstrated by Zheng et al. (2018) [1]. This application is exclusive to the DL-racemate; pre-resolved single enantiomers cannot serve as substrates for this resolution process.

Asymmetric Hydrogenation Studies with Iridium and Rhodium Catalyst Systems

Methyl 2-acetamidopropanoate is a key product target in catalyst development for asymmetric hydrogenation of prochiral α-acetamidoacrylates. Du (2009) reported that benzimidazolylidene-iridium complexes hydrogenated methyl 2-acetamidoacrylate to afford (-)-(R)-methyl 2-acetamidopropanoate in 97% yield and 81% ee, representing the optimal performance among the tested catalyst library [1]. Similarly, bicyclic bisphosphinite-rhodium catalysts achieved up to 72% ee for (S)-N-acetylalanine methyl ester production (Reetz et al., 1999) [2]. This application leverages the compound as a benchmark product for catalyst screening and optimization.

Protected Alanine Building Block in Solution-Phase Peptide Synthesis

With both N-acetyl and methyl ester protecting groups, this compound serves as a masked alanine residue for incorporation into peptide chains. The orthogonal protection strategy enables selective deprotection and coupling under controlled conditions, as established by its widespread use in peptide coupling applications [1]. The solid crystalline nature of the DL-racemate (m.p. 44–49 °C) facilitates accurate weighing and handling during solid-phase and solution-phase peptide synthesis workflows, offering a practical advantage over liquid single-enantiomer forms [2].

Chiral Reference Standard and Analytical Method Development

The zero optical rotation ([α] ≈ 0°) of methyl 2-acetamidopropanoate provides a definitive analytical benchmark for distinguishing the racemic mixture from enantiopure L- or D-forms in chiral HPLC, polarimetry, and related quality control methods [1]. This compound can be employed as a reference substance for drug impurity profiling and chiral analytical method validation, as indicated by its classification as a pharmaceutical impurity reference material [2].

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